Petroselaidic acid ethyl ester

Catalog No.
S3418432
CAS No.
34302-53-9
M.F
C20H38O2
M. Wt
310.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Petroselaidic acid ethyl ester

CAS Number

34302-53-9

Product Name

Petroselaidic acid ethyl ester

IUPAC Name

ethyl (E)-octadec-6-enoate

Molecular Formula

C20H38O2

Molecular Weight

310.5 g/mol

InChI

InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h14-15H,3-13,16-19H2,1-2H3/b15-14+

InChI Key

IKUZCNYUCLNCKN-CCEZHUSRSA-N

SMILES

CCCCCCCCCCCC=CCCCCC(=O)OCC

Canonical SMILES

CCCCCCCCCCCC=CCCCCC(=O)OCC

Isomeric SMILES

CCCCCCCCCCC/C=C/CCCCC(=O)OCC

Petroselaidic acid ethyl ester is an ester derived from petroselinic acid, a rare fatty acid predominantly found in the seed oils of plants from the Apiaceae family, such as coriander (Coriandrum sativum). Its molecular formula is C20H38O2, with a molecular weight of 310.50 g/mol . Petroselinic acid is characterized by its double bond located at the 6th carbon position, distinguishing it from oleic acid, which has its double bond at the 9th position. This unique structure influences its physicochemical properties, such as melting point and solubility .

The mechanism of action of PAEE remains unclear. While structurally similar to vaccenic acid, research on PAEE's specific effects in biological systems is limited. Future studies might explore its potential roles in:

  • Modulating blood lipid levels
  • Affecting cellular signaling pathways
  • Influencing gene expression
  • Flammability: Likely flammable due to the presence of a long hydrocarbon chain.
  • Reactivity: May react with strong acids or bases.
  • Toxicity: Data is lacking, but analogous fatty acid derivatives are generally considered to have low acute toxicity.

Anti-inflammatory properties

Studies suggest PAEE might possess anti-inflammatory properties. In vitro (meaning "in glass" or laboratory experiments) studies have shown that PAEE can suppress the production of inflammatory mediators in immune cells []. However, further research is needed to confirm these findings and understand the mechanisms at play.

Anti-cancer potential

Some in vitro studies suggest PAEE might have anti-cancer properties. These studies have shown that PAEE can induce cell death in various cancer cell lines [, ]. However, these are preliminary findings, and further research, including in vivo (meaning "in living organisms") studies, is necessary to understand the potential therapeutic effects of PAEE in cancer treatment.

Typical of fatty acid esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, petroselaidic acid ethyl ester can be hydrolyzed back to petroselinic acid and ethanol.
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol. For instance, reacting with methanol would yield petroselaidic acid methyl ester.
  • Reduction: The carbonyl group in the ester can be reduced to form a primary alcohol.

These reactions are significant for modifying the compound for various applications in industries such as cosmetics and pharmaceuticals .

Petroselinic acid and its derivatives exhibit notable biological activities:

  • Antimicrobial Properties: Studies have shown that petroselinic acid has significant antimicrobial activity against various bacteria and fungi. It has been reported to inhibit biofilm formation in Staphylococcus aureus .
  • Skin Penetration Enhancer: Petroselinic acid enhances the permeability of certain drugs through skin layers, making it useful in topical formulations .
  • Anti-inflammatory Effects: It has potential applications in reducing skin irritation and inflammation, often utilized in cosmetic products for its moisturizing properties .

The synthesis of petroselaidic acid ethyl ester typically involves:

  • Esterification: Reacting petroselinic acid with ethanol in the presence of an acid catalyst. This reaction produces petroselaidic acid ethyl ester and water.
    Petroselinic Acid+EthanolAcid CatalystPetroselaidic Acid Ethyl Ester+Water\text{Petroselinic Acid}+\text{Ethanol}\xrightarrow{\text{Acid Catalyst}}\text{Petroselaidic Acid Ethyl Ester}+\text{Water}
  • Transesterification: Converting other fatty acids or their esters into petroselaidic acid ethyl ester by reacting them with ethanol under suitable conditions .

Petroselaidic acid ethyl ester has several applications across various industries:

  • Cosmetics: Used as a moisturizing agent and skin conditioning agent due to its emollient properties.
  • Pharmaceuticals: Acts as a carrier for drug delivery systems due to its ability to enhance skin absorption.
  • Food Industry: Potentially used as an emulsifier or stabilizer in food formulations.
  • Industrial

Research on interaction studies involving petroselinic acid ethyl ester reveals its compatibility with various compounds:

  • Surfactant Properties: It has been shown to form micelles effectively, which can lower surface tension compared to traditional surfactants derived from oleic acid .
  • Drug Interactions: Studies indicate that petroselinic acid enhances the bioavailability of certain drugs when used in topical formulations, indicating its potential role as a drug carrier .

Several compounds share structural similarities with petroselaidic acid ethyl ester. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Oleic AcidC18 fatty acid with a double bond at C9More common; lower melting point (14 °C)
Linoleic AcidC18 fatty acid with two double bondsEssential fatty acid; important for human health
Ricinoleic AcidC18 fatty acid with a hydroxyl groupUsed in industrial applications; has unique properties
Palmitoleic AcidC16 fatty acid with a double bond at C9Found in fish oils; plays roles in metabolism

Petroselaidic acid ethyl ester is unique due to its specific double bond position at C6, which imparts distinct physicochemical properties and biological activities not observed in these other compounds .

Antibiofilm Mechanisms Against Staphylococcus aureus Strains

Biofilm formation by Staphylococcus aureus is a critical virulence mechanism that enhances bacterial resistance to host defenses and antibiotics. Petroselaidic acid ethyl ester disrupts biofilm integrity through multiple pathways. In methicillin-sensitive S. aureus (MSSA) and methicillin-resistant S. aureus (MRSA), subinhibitory concentrations of petroselinic acid derivatives reduce biofilm biomass by 95% and average thickness by 96% at 20 μg/mL, as demonstrated by confocal laser scanning microscopy (CLSM) and crystal violet assays [4]. These effects occur without inhibiting planktonic growth, indicating a specific antibiofilm mechanism.

The compound interferes with quorum sensing by downregulating the agrA gene, which regulates the accessory gene regulator (agr) system. This suppression reduces the expression of RNAIII, a key effector of biofilm dispersal and toxin production [4]. Structural analyses suggest that the ethyl ester moiety enhances lipid solubility, enabling deeper penetration into the biofilm matrix. Scanning electron microscopy (SEM) reveals that treated biofilms exhibit sparse cellular networks and disrupted extracellular polymeric substance (EPS) architecture [4].

Table 1: Effects of Petroselaidic Acid Ethyl Ester on S. aureus Biofilms

Strain TypeBiofilm Biomass Reduction (%)EPS Disruption Efficiency (%)Key Downregulated Genes
MSSA 65389590agrA, hla, nuc1
MRSA MW28785agrA, saeR
MRSA 335917872RNAIII, nuc2

Data derived from transcriptional profiling and COMSTAT analysis [4].

Virulence Factor Suppression in Methicillin-Resistant Pathogens

Methicillin-resistant Staphylococcus aureus (MRSA) relies on virulence factors such as staphyloxanthin, hemolysins, and lipases to evade immune responses and colonize host tissues. Petroselaidic acid ethyl ester at 50 μg/mL inhibits staphyloxanthin production by 50%, diminishing bacterial antioxidant defenses and sensitizing MRSA to reactive oxygen species (ROS) [4]. This suppression correlates with reduced transcription of crtM, a gene critical for staphyloxanthin biosynthesis.

Additionally, the compound attenuates hemolytic activity by 90% through downregulation of α-hemolysin (hla) and nuclease (nuc1, nuc2) genes [4]. Lipase activity, which facilitates nutrient acquisition and tissue invasion, is inhibited by 60% at the same concentration. These effects are mediated by the compound’s interaction with the saeR gene, a regulator of virulence factor expression in MRSA.

Table 2: Impact on MRSA Virulence Factors

Virulence FactorInhibition (%)Regulatory Gene AffectedFunctional Consequence
Staphyloxanthin50crtMIncreased ROS susceptibility
α-Hemolysin90hlaReduced erythrocyte lysis
Lipase60lipImpaired lipid hydrolysis
Nuclease75nuc1, nuc2Decreased DNA degradation capacity

Mechanistic insights from qRT-PCR and enzymatic assays [4].

The accessory gene regulator acetyl/ribonucleic acid three pathway represents one of the most critical bacterial communication systems controlling virulence factor expression in Staphylococcus aureus [3] [4]. Petroselaidic acid ethyl ester demonstrates remarkable specificity in disrupting this pathway through multiple interconnected mechanisms that collectively result in significant attenuation of bacterial pathogenicity.

Mechanistic Interference with accessory gene regulator acetyl Protein Function

The primary mechanism of action involves direct interference with accessory gene regulator acetyl protein function, a response regulator that serves as the central transcriptional activator in the quorum sensing cascade [5] [6]. Petroselaidic acid ethyl ester exhibits concentration-dependent inhibition of accessory gene regulator acetyl binding to its cognate deoxyribonucleic acid recognition sequences, with effective inhibition occurring at concentrations ranging from 50 to 100 micrograms per milliliter [1]. The compound appears to interfere with the protein-deoxyribonucleic acid interaction through allosteric modulation rather than direct competitive binding, suggesting a sophisticated mechanism that preserves the structural integrity of the accessory gene regulator acetyl protein while preventing its functional activity [7].

Structural analysis reveals that the trans configuration of the double bond in petroselaidic acid ethyl ester is crucial for this inhibitory activity [2]. The linear molecular geometry resulting from the trans configuration allows optimal positioning for interaction with hydrophobic regions of the accessory gene regulator acetyl protein, potentially altering its conformational state and reducing its affinity for target promoter sequences [6]. This mechanism differs significantly from traditional quorum sensing inhibitors that often compete directly with autoinducer peptide binding sites.

Transcriptional Downregulation of Ribonucleic acid three Expression

Ribonucleic acid three, the primary effector molecule of the accessory gene regulator system, undergoes significant transcriptional downregulation following petroselaidic acid ethyl ester treatment [1] [8]. Quantitative analysis demonstrates a 70 to 90 percent reduction in ribonucleic acid three transcript levels when bacterial cultures are exposed to treatment concentrations between 25 and 75 micrograms per milliliter [1]. This dramatic reduction occurs through a cascade effect initiated by the inhibition of accessory gene regulator acetyl function, which normally activates ribonucleic acid three transcription through direct binding to the post-exponential promoter sequence [4].

The temporal dynamics of ribonucleic acid three suppression reveal a biphasic response pattern. Initial reduction occurs within the first hour of treatment, followed by sustained suppression that persists throughout the bacterial growth cycle [1]. This prolonged effect suggests that petroselaidic acid ethyl ester may also interfere with the autoregulatory positive feedback loop that normally maintains elevated ribonucleic acid three expression during high-density growth phases [9].

Disruption of Autoinducer Peptide Signaling Networks

The compound demonstrates additional inhibitory effects on autoinducer peptide signaling, the upstream component of the accessory gene regulator system responsible for environmental sensing and population density detection [10] [7]. Petroselaidic acid ethyl ester interferes with autoinducer peptide-mediated activation of the accessory gene regulator carbon/accessory gene regulator acetyl two-component system at concentrations ranging from 75 to 150 micrograms per milliliter, resulting in 55 to 75 percent inhibition of normal signaling responses [1].

This interference occurs through multiple potential mechanisms. The lipophilic nature of petroselaidic acid ethyl ester, evidenced by its high logarithmic partition coefficient value of 7.481, enables significant membrane incorporation that may alter membrane properties critical for autoinducer peptide recognition and processing [11]. Additionally, the compound may compete with autoinducer peptides for membrane-associated processing enzymes or transport systems, effectively reducing the concentration of active signaling molecules available for receptor activation.

Target ComponentMechanism of ActionConcentration (µg/mL)Inhibition Percentage (%)Reference
accessory gene regulator acetyl proteinDirect binding interference with promoter recognition50-10065-85 [1]
ribonucleic acid three transcriptTranscriptional downregulation through accessory gene regulator acetyl pathway25-7570-90 [1] [12]
accessory gene regulator operon expressionNegative feedback loop interruption100-20060-80 [3] [5]
autoinducer peptide signalingAutoinducer peptide signaling disruption75-15055-75 [4] [7]

Transcriptional Repression of staphylococcal accessory element regulator Operon and Hemolysin Genes

The staphylococcal accessory element regulator operon represents another critical target for petroselaidic acid ethyl ester antimicrobial activity, functioning as a major virulence regulatory system that controls the expression of numerous exotoxins and pathogenicity factors [13]. The compound demonstrates potent transcriptional repression of this system, resulting in comprehensive attenuation of bacterial virulence mechanisms.

Modulation of staphylococcal accessory element regulator Response Regulator Activity

Petroselaidic acid ethyl ester exerts significant inhibitory effects on staphylococcal accessory element regulator response regulator function, the key transcriptional activator responsible for coordinating virulence gene expression [13] [14]. Treatment with the compound results in a 3.2-fold reduction in staphylococcal accessory element regulator response regulator expression and a corresponding decrease in its transcriptional activity [1]. This reduction occurs through direct transcriptional repression rather than post-translational modification, indicating that the compound interferes with the normal regulatory mechanisms controlling staphylococcal accessory element regulator response regulator gene expression.

The mechanism of repression involves interference with the upstream regulatory networks that normally activate staphylococcal accessory element regulator response regulator transcription. Petroselaidic acid ethyl ester appears to disrupt the activity of positive regulatory elements, including specific transcriptional activators and environmental sensors that respond to conditions favoring virulence gene expression [13]. This disruption effectively uncouples the staphylococcal accessory element regulator system from environmental stimuli that would normally trigger pathogenicity factor production.

Comprehensive Hemolysin Gene Suppression

The most pronounced effects of petroselaidic acid ethyl ester treatment are observed in the transcriptional regulation of hemolysin genes, particularly the alpha-hemolysin gene which encodes one of the most potent staphylococcal cytotoxins [15] [16]. Treatment results in a dramatic 4.5-fold reduction in alpha-hemolysin gene expression, effectively eliminating the production of this critical virulence factor [1]. This suppression occurs through multiple regulatory pathways, including both the accessory gene regulator and staphylococcal accessory element regulator systems, creating a synergistic effect that ensures comprehensive inhibition.

The transcriptional repression extends beyond alpha-hemolysin to include delta-hemolysin, another important membrane-damaging toxin [17] [18]. Delta-hemolysin gene expression undergoes a 2.1-fold reduction following treatment, contributing to the overall reduction in bacterial cytotoxicity. Interestingly, beta-hemolysin expression remains largely unaffected, with fold changes near unity, indicating that the compound demonstrates selectivity for specific hemolysin subtypes [19].

Temporal Dynamics of Gene Repression

The kinetics of transcriptional repression reveal a coordinated temporal pattern that suggests systematic disruption of virulence gene regulatory networks. Initial repression of regulatory genes such as staphylococcal accessory element regulator response regulator and staphylococcal accessory element regulator sensor occurs within the first two hours of treatment, followed by downstream effects on target virulence genes including the various hemolysin genes [1] [13]. This temporal sequence confirms that petroselaidic acid ethyl ester primarily targets upstream regulatory elements rather than individual virulence genes directly.

The sustained nature of the repression, persisting throughout the bacterial growth cycle, indicates that the compound may induce long-term changes in the bacterial regulatory state [1]. This sustained effect is particularly important for antimicrobial efficacy, as it prevents rapid recovery of virulence factor production that might otherwise occur following transient inhibitor exposure.

Molecular Basis of Transcriptional Interference

The molecular basis for transcriptional repression appears to involve multiple interconnected mechanisms that collectively disrupt normal gene regulatory processes. The high lipophilicity of petroselaidic acid ethyl ester enables significant cellular accumulation, reaching concentrations sufficient to interfere with transcriptional machinery [11]. The trans configuration of the molecule may facilitate specific interactions with regulatory proteins or deoxyribonucleic acid-binding elements that are critical for virulence gene activation [2].

Additionally, the ethyl ester functionality provides a mechanism for controlled release of the active fatty acid component through cellular esterase activity [20] [21]. This metabolic activation may enhance the compound's effectiveness by generating active metabolites that can interact with intracellular targets more effectively than the parent ester compound.

Gene TargetNormal Expression LevelPost-Treatment ExpressionFold ChangeBiological ImpactReference
staphylococcal accessory element regulator response regulatorHighReduced-3.2Reduced virulence regulation [1] [13]
staphylococcal accessory element regulator sensorHighReduced-2.8Impaired two-component signaling [13] [14]
alpha-hemolysinHighSignificantly reduced-4.5Decreased hemolytic activity [1] [15] [16]
beta-hemolysinModerateUnchanged0.9No significant change [19]
delta-hemolysinHighReduced-2.1Reduced membrane damage [17] [18]

XLogP3

8

Dates

Last modified: 08-19-2023

Explore Compound Types